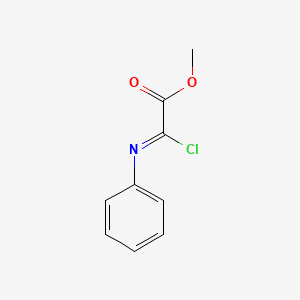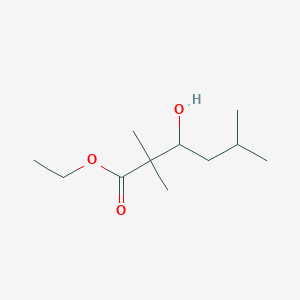
Ethyl 3-hydroxy-2,2,5-trimethylhexanoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl 3-hydroxy-2,2,5-trimethylhexanoate is an organic compound with the molecular formula C11H22O3 It is an ester, characterized by the presence of a hydroxyl group and a trimethyl-substituted hexanoate chain
Preparation Methods
Synthetic Routes and Reaction Conditions
Ethyl 3-hydroxy-2,2,5-trimethylhexanoate can be synthesized through esterification reactions. One common method involves the reaction of 3-hydroxy-2,2,5-trimethylhexanoic acid with ethanol in the presence of an acid catalyst such as sulfuric acid. The reaction typically occurs under reflux conditions to ensure complete conversion of the acid to the ester.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize yield and efficiency. The use of solid acid catalysts can also be employed to facilitate the esterification process, reducing the need for corrosive liquid acids and minimizing environmental impact.
Chemical Reactions Analysis
Types of Reactions
Ethyl 3-hydroxy-2,2,5-trimethylhexanoate undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid.
Reduction: The ester group can be reduced to form the corresponding alcohol.
Substitution: The ester group can undergo nucleophilic substitution reactions, leading to the formation of different esters or amides.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like ammonia (NH3) or primary amines (RNH2) can be used under mild conditions to achieve substitution.
Major Products Formed
Oxidation: Formation of 3-oxo-2,2,5-trimethylhexanoic acid.
Reduction: Formation of 3-hydroxy-2,2,5-trimethylhexanol.
Substitution: Formation of ethyl 3-amino-2,2,5-trimethylhexanoate.
Scientific Research Applications
Ethyl 3-hydroxy-2,2,5-trimethylhexanoate has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential role in metabolic pathways and enzyme interactions.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.
Industry: Utilized in the production of fragrances, flavors, and as an intermediate in the synthesis of pharmaceuticals.
Mechanism of Action
The mechanism of action of ethyl 3-hydroxy-2,2,5-trimethylhexanoate involves its interaction with specific molecular targets and pathways. The hydroxyl group can participate in hydrogen bonding, influencing the compound’s reactivity and interactions with enzymes or receptors. The ester group can undergo hydrolysis, releasing the corresponding acid and alcohol, which may further interact with biological systems.
Comparison with Similar Compounds
Ethyl 3-hydroxy-2,2,5-trimethylhexanoate can be compared with other similar compounds such as:
Ethyl 3-hydroxyhexanoate: Lacks the trimethyl substitution, resulting in different physical and chemical properties.
Ethyl 3-hydroxy-2,2-dimethylhexanoate: Contains fewer methyl groups, affecting its steric and electronic characteristics.
Ethyl 3-hydroxy-2,2,5-trimethylpentanoate: Has a shorter carbon chain, influencing its reactivity and applications.
Properties
CAS No. |
127073-63-6 |
|---|---|
Molecular Formula |
C11H22O3 |
Molecular Weight |
202.29 g/mol |
IUPAC Name |
ethyl 3-hydroxy-2,2,5-trimethylhexanoate |
InChI |
InChI=1S/C11H22O3/c1-6-14-10(13)11(4,5)9(12)7-8(2)3/h8-9,12H,6-7H2,1-5H3 |
InChI Key |
RRGNAZLRCFHQKH-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C(C)(C)C(CC(C)C)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![5-[(2-Fluorooctyl)oxy]-2-(4-octylphenyl)pyridine](/img/structure/B14285979.png)
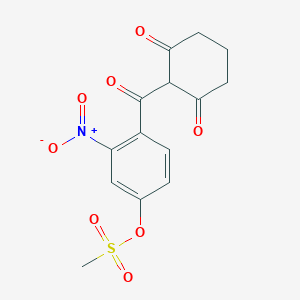

![7-Azidobicyclo[4.4.1]undeca-1,3,5,7,9-pentaene](/img/structure/B14286007.png)


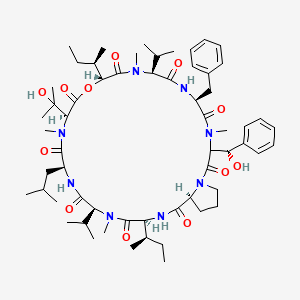
![N-{[(4-Methoxyphenyl)methoxy]carbonyl}aspartic acid](/img/structure/B14286034.png)

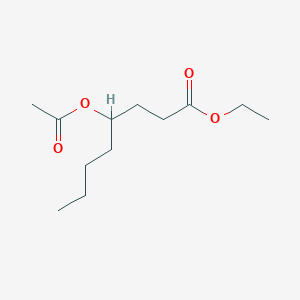
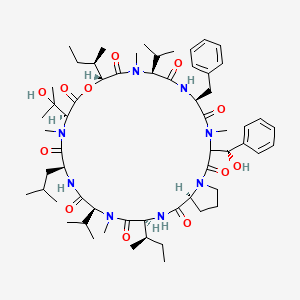
![4-(1,1-Bis{4-[(4-ethenylphenyl)methoxy]phenyl}ethyl)-1,1'-biphenyl](/img/structure/B14286060.png)
